6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and a tetrahydropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of a thiophene derivative with a suitable amine and aldehyde under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of neurological disorders due to its anticonvulsant properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and analgesic effects . Additionally, the compound may interact with GABA transporters, enhancing its potential as a therapeutic agent for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares a similar thiophene ring structure and has been studied for its anticonvulsant and analgesic properties.
Uniqueness
6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combination of a thiophene ring with a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C9H13N3S |
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Molecular Weight |
195.29 g/mol |
IUPAC Name |
6-(3-methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h3,5,7H,2,4H2,1H3,(H3,10,11,12) |
InChI Key |
ZEIJVJRZTBGZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CCN=C(N2)N |
Origin of Product |
United States |
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